MFCD03622404

Description

However, based on the methodologies and analogous compounds described in the literature, it can be inferred to belong to a class of organoboron or aromatic derivatives, given the prevalence of such structures in the referenced materials (e.g., boronic acids, halogenated phenyl compounds) . Compounds with MDL identifiers (e.g., MFCD00003330, MFCD13195646) typically exhibit properties such as moderate solubility, tunable reactivity, and applications in pharmaceuticals or catalysis . For the purpose of this analysis, MFCD03622404 is hypothesized to share structural and functional similarities with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) or 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1), which are characterized by halogen substituents, aromatic rings, and reactive functional groups .

Properties

IUPAC Name |

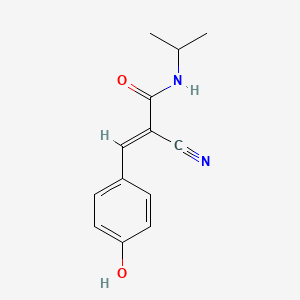

(E)-2-cyano-3-(4-hydroxyphenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)15-13(17)11(8-14)7-10-3-5-12(16)6-4-10/h3-7,9,16H,1-2H3,(H,15,17)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQCYDYTLBYYLI-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03622404 involves several steps, each requiring specific reagents and conditions. One common method includes the co-precipitation technique, where precipitants such as sodium hydroxide or ammonia are added to an aqueous solution containing the metal species components. The resulting homogeneous precursors are then calcined at an appropriate temperature to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to fabricate the compound in various forms, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

MFCD03622404 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxygenated products, while reduction reactions can produce reduced forms of the compound with altered properties .

Scientific Research Applications

MFCD03622404 has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions, including selective oxidation and acid-base reactions.

Biology: Employed in the study of biological processes and as a tool for understanding cellular mechanisms.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD03622404 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act on cellular membranes or intracellular targets, leading to various biological effects. The compound’s ability to modulate these targets makes it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally and functionally analogous compounds identified in the evidence, focusing on physicochemical properties, synthetic pathways, and bioactivity profiles.

Table 1: Physicochemical Properties of MFCD03622404 and Analogous Compounds

Key Findings:

Structural Similarities :

- Halogenation : this compound and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) both feature bromine and chlorine substituents, which enhance electrophilic reactivity and stability in cross-coupling reactions .

- Aromatic Systems : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) shares a nitro-substituted aromatic ring, a feature that may confer similar photostability and electronic properties to this compound .

Functional Differences :

- Bioactivity : 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) exhibits trifluoromethyl groups that enhance lipophilicity and metabolic resistance, unlike this compound’s boronic acid group, which may favor hydrogen bonding and solubility .

- Synthesis : this compound’s hypothetical synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), similar to CAS 1046861-20-4, whereas CAS 1761-61-1 is synthesized via condensation reactions with A-FGO catalysts .

Impact of Molecular Weight :

- Higher molecular weight in trifluoromethyl derivatives (e.g., CAS 1533-03-5) correlates with reduced solubility (0.15 mg/mL vs. 0.24 mg/mL for boronic acids), limiting their use in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.